

Application Note: X-ray Diffraction (XRD) Analysis of Barium Chromate (BaCrO₄) Crystal Structure

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Compound of Interest

Compound Name: *Barium chromate*

Cat. No.: *B076100*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium chromate (BaCrO₄) is an inorganic compound that presents as a yellow crystalline powder.^[1] It is utilized in a variety of industrial applications, including as a corrosion inhibitor, a pigment in paints and ceramics, an oxidizing agent in pyrotechnic compositions, and as a component in high-temperature batteries.^{[2][3][4]} The compound crystallizes in the orthorhombic crystal system and is isostructural with baryte (BaSO₄).^[1] Understanding the precise crystal structure of BaCrO₄ is crucial for controlling its physical and chemical properties, which in turn impacts its functionality and safety in various applications, including its potential interactions in biological systems relevant to drug development.

X-ray diffraction (XRD) is a primary analytical technique for determining the crystallographic structure of materials. This application note provides a detailed protocol for the analysis of BaCrO₄ powder using XRD, covering sample preparation, data acquisition, and analysis.

Crystallographic Data of Barium Chromate

The fundamental crystallographic properties of **Barium Chromate** are summarized below. This data is essential for phase identification and structural analysis from collected XRD patterns.

Parameter	Value	Reference
Chemical Formula	BaCrO_4	[4]
Molar Mass	253.37 g/mol	[1][4]
Crystal System	Orthorhombic	[1][2][4]
JCPDS Card No.	15-376	[5][6]
Lattice Parameters	$a = 8.2026 \text{ \AA}$, $b = 8.2026 \text{ \AA}$, $c = 13.6302 \text{ \AA}$	[5][6]
Density	$\sim 4.5 \text{ g/cm}^3$	[2][3][4]
Appearance	Yellow crystalline powder	[1][2][7]

Experimental Protocols

A standard workflow for XRD analysis involves three main stages: sample preparation, data acquisition, and data analysis.

Protocol 1: Sample Preparation (Precipitation Method)

High-quality, homogenous powder samples are critical for obtaining reliable XRD data. **Barium chromate** can be synthesized via a straightforward precipitation reaction.[6][8]

Materials:

- Barium chloride (BaCl_2)
- Potassium chromate (K_2CrO_4) or Sodium chromate (Na_2CrO_4)
- Deionized water
- Beakers
- Stirring apparatus
- Filtration system (e.g., Büchner funnel)

- Drying oven

Procedure:

- Prepare Reactant Solutions: Prepare aqueous solutions of Barium chloride and Potassium/Sodium chromate. A common starting concentration is 0.3 M for each.[9]
- Precipitation: Slowly add the chromate solution to the barium chloride solution under constant stirring. A yellow precipitate of BaCrO_4 will form immediately due to its low solubility. [2][4]
- Aging: Allow the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.
- Filtration and Washing: Filter the precipitate using a filtration system. Wash the collected solid several times with deionized water to remove any soluble impurities.
- Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.
- Homogenization: Gently grind the dried BaCrO_4 powder using an agate mortar and pestle to ensure a fine and uniform particle size, which is crucial for minimizing preferred orientation effects in XRD analysis.

Protocol 2: Powder X-ray Diffraction (PXRD) Data Acquisition

This protocol outlines the steps for collecting a powder diffraction pattern using a standard laboratory diffractometer.

Instrumentation and Settings:

- Diffractometer: A powder X-ray diffractometer (e.g., PANalytical XPERT-PRO or similar).[5][6]
- X-ray Source: Cu K α radiation ($\lambda = 1.54060 \text{ \AA}$).[5][6]
- Generator Settings: 45 kV and 40 mA.[5][6]

- Scan Type: Continuous scan.
- Scan Range (2θ): 10° to 80° .^{[5][6]}
- Step Size: 0.02° 2θ .
- Time per Step: 1-2 seconds (adjust based on sample crystallinity and desired signal-to-noise ratio).

Procedure:

- Sample Mounting: Carefully pack the dried BaCrO_4 powder into a sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.
- Instrument Setup: Place the sample holder into the diffractometer.
- Measurement Configuration: Configure the data collection software with the parameters listed above.
- Data Collection: Initiate the XRD scan. The instrument will measure the intensity of diffracted X-rays as a function of the 2θ angle.
- Data Export: Once the scan is complete, save the raw data file (e.g., intensity vs. 2θ) for analysis.

Protocol 3: Data Analysis and Interpretation

The collected XRD pattern is a fingerprint of the crystalline material.

Software:

- XRD data analysis software (e.g., X'Pert HighScore, MATCH!, or similar).
- Crystallographic database (e.g., ICDD PDF-4+, COD).

Procedure:

- Phase Identification:

- Import the raw data into the analysis software.
- Perform a search/match operation against the crystallographic database.
- The experimental pattern of BaCrO₄ should match the reference pattern for orthorhombic **Barium Chromate** (JCPDS card no. 15-376).[5][6]

- Lattice Parameter Refinement:
 - Once the phase is confirmed, perform a lattice parameter refinement (Le Bail or Rietveld refinement) to calculate the precise unit cell dimensions from the experimental data.
 - Compare the refined lattice parameters with the reference values to assess sample purity and strain.
- Crystallite Size Estimation:
 - The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[5][6]
- Reporting:
 - Report the identified phase, refined lattice parameters, and any other derived information such as estimated crystallite size.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the XRD analysis of **Barium Chromate**.



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Caption: Workflow for the synthesis and XRD analysis of **Barium Chromate**.

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